molecular formula C17H15FN2 B8652415 1-Benzhydryl-3-fluoroazetidine-3-carbonitrile

1-Benzhydryl-3-fluoroazetidine-3-carbonitrile

Cat. No.: B8652415
M. Wt: 266.31 g/mol
InChI Key: WFCNHZNEGFDIRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzhydryl-3-fluoroazetidine-3-carbonitrile is a useful research compound. Its molecular formula is C17H15FN2 and its molecular weight is 266.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H15FN2

Molecular Weight

266.31 g/mol

IUPAC Name

1-benzhydryl-3-fluoroazetidine-3-carbonitrile

InChI

InChI=1S/C17H15FN2/c18-17(11-19)12-20(13-17)16(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16H,12-13H2

InChI Key

WFCNHZNEGFDIRT-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)(C#N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Benzhydryl-3-hydroxyazetidine-3-carbonitrile (10.5 g, 39.7 mmol) was dissolved in DCM and cooled to −78° C. DAST (12.80 g, 79.45 mmol) was slowly added and the reaction mixture was allowed to warm to rt where it was further stirred for 5 h. Reaction mixture was cooled to 0° C. and transferred into 500 mL NaHCO3 solution and extracted with (100 mL×3) DCM. Combined organic layers were washed with brine, dried over Na2SO4, and concentrated under reduced pressure to obtain 15.0 g of crude product, which was purified by chromatography to obtain 6.0 g of 1-benzhydryl-3-fluoroazetidine-3-carbonitrile. (57.14% yield). 1H NMR (400 MHz, CDCl3, ppm) δ=7.6-7.1 (m, 10H); 4.46 (s, 1H); 3.9-3.6 (m, 2H); 3.5-3.2 (m, 2H).
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
12.8 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

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